7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: is a halogenated heterocyclic compound It is characterized by the presence of a chlorine atom at the 7th position and a fused dioxin ring system attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine and a chlorinating agent.
Chlorination: The chlorination reaction is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially leading to the formation of reduced analogs.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with altered oxidation states.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme interactions and cellular processes.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Investigated for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atom and the dioxin ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Comparison:
- Halogen Variation: The primary difference lies in the halogen atom (chlorine, bromine, iodine) attached to the pyridine ring. This variation can significantly impact the compound’s reactivity and biological activity.
- Unique Properties: 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its specific halogenation pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBRXSOOGSZXCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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